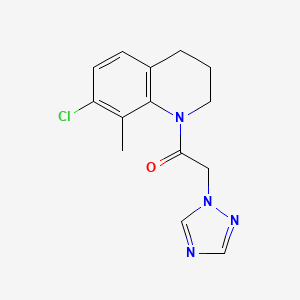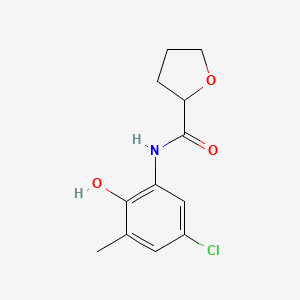![molecular formula C16H20N4O2 B7594175 N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide, also known as MP-10, is a synthetic compound that has been developed as a potential treatment for various neurological disorders. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been shown to reduce oxidative stress and inflammation in the brain, which are known to play a role in the development of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide is its high selectivity and affinity for the dopaminergic and serotonergic systems, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide is its poor solubility, which could affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its exact mechanism of action and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its neuroprotective and neurorestorative properties make it a promising candidate for the development of new treatments for these disorders. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 3-methoxybenzaldehyde with piperidine and subsequent reaction with 1H-pyrazole-5-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective and neurorestorative properties, which could help in the treatment of these disorders.
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-14-6-2-5-13(10-14)20-9-3-4-12(11-20)18-16(21)15-7-8-17-19-15/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSURFYHKFGRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC(C2)NC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)


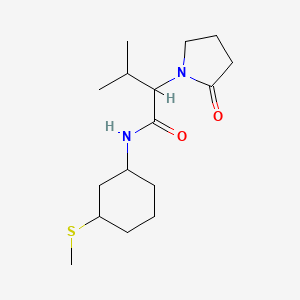
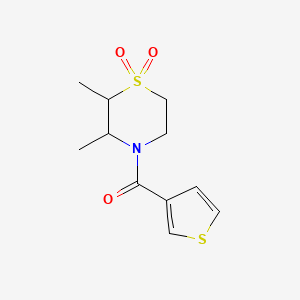
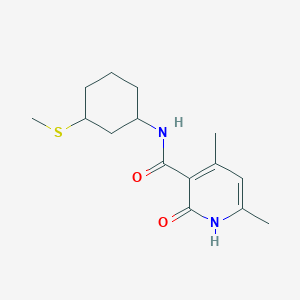
![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

